molecular formula C16H23NO4 B1277220 (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid CAS No. 269398-85-8

(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Cat. No.: B1277220
CAS No.: 269398-85-8
M. Wt: 293.36 g/mol
InChI Key: KAHQBNUMNOJEPZ-CYBMUJFWSA-N
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Description

(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Hydrogenation in Pharmacophore Preparation

  • Application : It was used in asymmetric hydrogenation of enamine ester for synthesizing a beta-amino acid pharmacophore (Kubryk & Hansen, 2006).

Enantioselective Synthesis in Neuroactive Compounds

  • Application : This compound played a role in the enantioselective synthesis of neuroexcitant analogues, demonstrating its importance in neuroscience research (Pajouhesh et al., 2000).

Synthesis of Unsaturated β-Amino Acid Derivatives

  • Application : It was involved in the synthesis of unsaturated β-amino acid derivatives, showcasing its utility in the creation of novel amino acids (Davies et al., 1997).

N-tert-Butoxycarbonylation in Amine Protection

  • Application : This compound was essential in the N-tert-butoxycarbonylation of amines, a significant process in protecting amine groups during synthesis (Heydari et al., 2007).

Collagen Cross-Linking

  • Application : Its derivatives were used in the efficient synthesis of key intermediates for collagen cross-linking, indicating its potential in biomedical applications (Adamczyk et al., 1999).

Intermediate in Biotin Synthesis

  • Application : It served as a key intermediate in the synthesis of the natural product Biotin, highlighting its importance in vitamin-related research (Qin et al., 2014).

Solid-Phase Peptide Synthesis

  • Application : This compound was used in the synthesis of handles for solid-phase peptide synthesis, underlining its utility in peptide research (Gaehde & Matsueda, 2009).

Properties

IUPAC Name

(3R)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHQBNUMNOJEPZ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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